2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one
CAS No.: 102851-41-2
Cat. No.: VC20781214
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102851-41-2 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 2-chloro-1-(4-propan-2-yl-1,3-oxazolidin-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H14ClNO2/c1-6(2)7-4-12-5-10(7)8(11)3-9/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | VUTICZSJNVHTSO-UHFFFAOYSA-N |
| SMILES | CC(C)C1COCN1C(=O)CCl |
| Canonical SMILES | CC(C)C1COCN1C(=O)CCl |
Introduction
2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is a complex organic compound featuring an oxazolidine ring and a chlorinated ketone group. This compound is classified as an α-haloketone, where a chlorine atom is attached to the carbon adjacent to the carbonyl group. The presence of the oxazolidine ring contributes to its structural complexity and potential biological activity.
Synthesis
The synthesis of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the chlorinated ketone group. The choice of solvents, reaction temperatures, and times is crucial for achieving high yields and purity of the product.
Spectroscopic Analysis
The molecular structure of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy. These methods help in confirming the structure and identifying any potential impurities or by-products.
Potential Applications
The potential applications of 2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one are diverse, given its structural complexity and the presence of reactive functional groups. It may be used as an intermediate in the synthesis of more complex molecules or as a building block in medicinal chemistry.
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